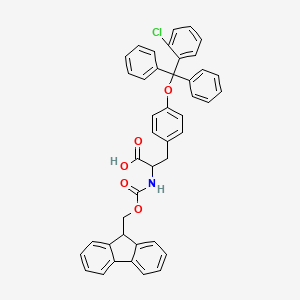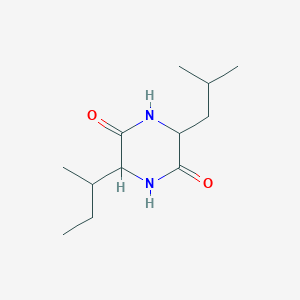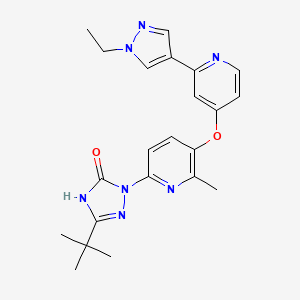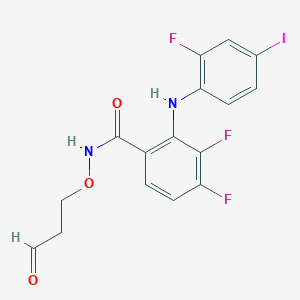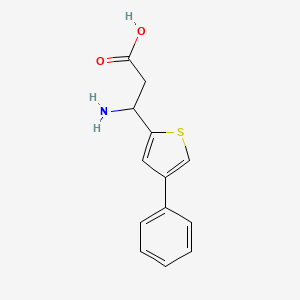
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid is an organic compound that features a thiophene ring substituted with a phenyl group and an amino acid moiety. Compounds with thiophene rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl group is added to the thiophene ring.
Amino Acid Introduction: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often tailored to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group may be oxidized.
Reduction: Reduction reactions can target the phenyl group or the thiophene ring, potentially leading to hydrogenation.
Substitution: Substitution reactions can occur at the amino group or the thiophene ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its aromatic properties and functional groups make it a candidate for binding studies.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Thiophene-containing compounds are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound may be used in the development of materials with specific electronic or optical properties. Thiophene derivatives are often used in the production of conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid depends on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aromatic thiophene ring and the amino acid moiety may play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(4-methyl-thiophen-2-YL)-propionic acid: Similar structure with a methyl group instead of a phenyl group.
3-Amino-3-(4-ethyl-thiophen-2-YL)-propionic acid: Similar structure with an ethyl group instead of a phenyl group.
3-Amino-3-(4-phenyl-furan-2-YL)-propionic acid: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-Amino-3-(4-phenyl-thiophen-2-YL)-propionic acid lies in its specific substitution pattern and the presence of both aromatic and amino acid functionalities. This combination of features may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
773126-57-1 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
3-amino-3-(4-phenylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c14-11(7-13(15)16)12-6-10(8-17-12)9-4-2-1-3-5-9/h1-6,8,11H,7,14H2,(H,15,16) |
Clé InChI |
NQAQVJPJEUSZQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=C2)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B15145716.png)

![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![[2-(1H-indol-2-yl)ethyl]dimethylamine](/img/structure/B15145733.png)
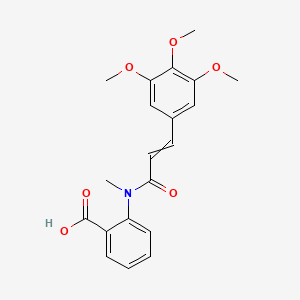
![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)
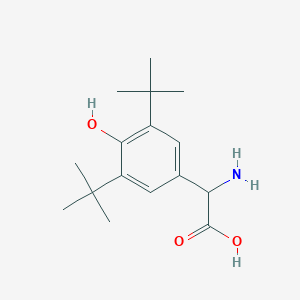
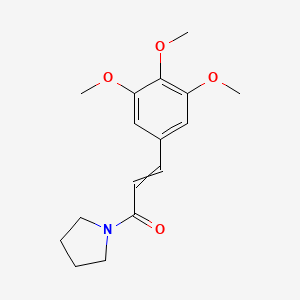
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
